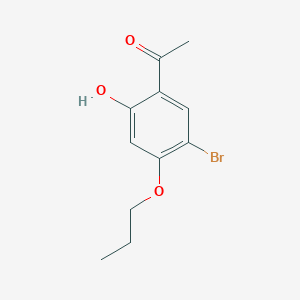
1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is an organic compound with a molecular formula of C11H13BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a propoxy group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one typically involves the bromination of 2-hydroxy-4-propoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 1-(5-Bromo-2-oxo-4-propoxyphenyl)ethan-1-one.
Reduction: Formation of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethanol.
Substitution: Formation of 1-(5-Amino-2-hydroxy-4-propoxyphenyl)ethan-1-one or 1-(5-Mercapto-2-hydroxy-4-propoxyphenyl)ethan-1-one.
Scientific Research Applications
1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
- 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Comparison: 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. Compared to 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one, the propoxy group provides additional steric hindrance and electronic effects, potentially leading to different reaction outcomes and biological interactions.
Properties
CAS No. |
57442-27-0 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO3/c1-3-4-15-11-6-10(14)8(7(2)13)5-9(11)12/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
ZFPSSUIYARMWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)O)C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


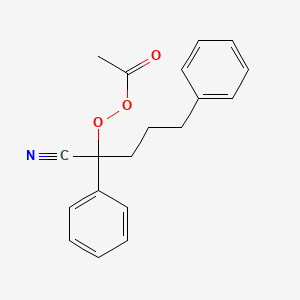
![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)

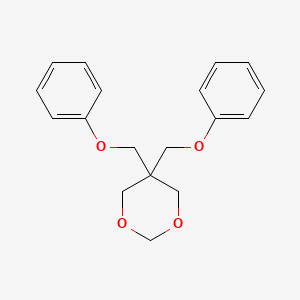
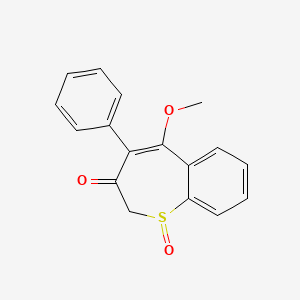
![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
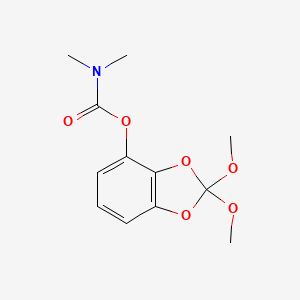
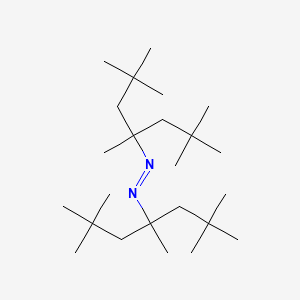

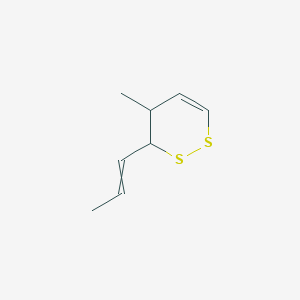

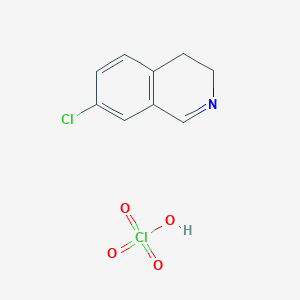

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
